molecular formula C8H5Cl3F2 B6326934 (2,2,2-Trichloro-1,1-difluoroethyl)benzene CAS No. 5415-66-7

(2,2,2-Trichloro-1,1-difluoroethyl)benzene

Cat. No.: B6326934
CAS No.: 5415-66-7
M. Wt: 245.5 g/mol
InChI Key: YYGATSUMHBONFA-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1,1-difluoroethyl)benzene is a versatile chemical compound known for its unique properties. It is used in various scientific research applications, including organic synthesis and pharmaceutical development. The compound is characterized by the presence of both trichloro and difluoro groups attached to an ethyl chain, which is further bonded to a benzene ring.

Preparation Methods

The synthesis of (2,2,2-Trichloro-1,1-difluoroethyl)benzene typically involves the reaction of benzene with (2,2,2-Trichloro-1,1-difluoroethyl) chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2,2,2-Trichloro-1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.

    Reduction Reactions: The trichloro and difluoro groups can be reduced under specific conditions to form different products.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Common reagents used in these reactions include aluminum chloride (AlCl3) for substitution, hydrogen gas (H2) with a palladium catalyst for reduction, and potassium permanganate (KMnO4) for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2,2,2-Trichloro-1,1-difluoroethyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the creation of new materials with specific properties.

    Chemical Research:

Mechanism of Action

The mechanism of action of (2,2,2-Trichloro-1,1-difluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The trichloro and difluoro groups can influence the reactivity and stability of the compound, making it suitable for various chemical reactions. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in a wide range of chemical processes.

Comparison with Similar Compounds

(2,2,2-Trichloro-1,1-difluoroethyl)benzene can be compared with other similar compounds, such as:

    (2,2,2-Trichloroethyl)benzene: Lacks the difluoro groups, which can affect its reactivity and applications.

    (1,1-Difluoroethyl)benzene: Lacks the trichloro groups, leading to different chemical properties and uses.

    (2,2,2-Trichloro-1,1-difluoroethyl)toluene: Contains a methyl group on the benzene ring, which can influence its reactivity and applications.

The presence of both trichloro and difluoro groups in this compound makes it unique and versatile for various scientific research applications .

Properties

IUPAC Name

(2,2,2-trichloro-1,1-difluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGATSUMHBONFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278854
Record name (2,2,2-trichloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-66-7
Record name Benzene, (2,2,2-trichloro-1,1-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5415-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10343
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2,2-trichloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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